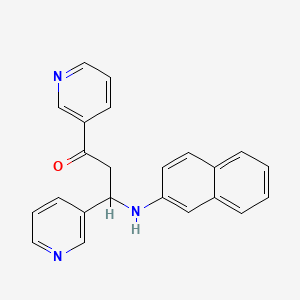![molecular formula C19H16Cl2N2OS B6003971 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B6003971.png)
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide, also known as DTT, is a thiazolylamide compound that has been widely used in scientific research. DTT is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a critical role in protein folding and quality control in the endoplasmic reticulum (ER).
作用机制
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide inhibits PDI activity by reducing disulfide bonds in the active site of the enzyme. This leads to the accumulation of misfolded proteins in the ER, which triggers the unfolded protein response and ER stress. The reduction of disulfide bonds by N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide is reversible, allowing researchers to study the effects of PDI inhibition on protein folding and quality control.
Biochemical and Physiological Effects
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It disrupts protein folding and quality control in the ER, leading to the accumulation of misfolded proteins and activation of the unfolded protein response. This can result in ER stress and apoptosis. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide has also been shown to inhibit the activity of other enzymes that require disulfide bonds, such as protein tyrosine phosphatases.
实验室实验的优点和局限性
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a potent and specific inhibitor of PDI, allowing researchers to study the role of this enzyme in protein folding and quality control. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide is also readily available and relatively inexpensive, making it a popular tool in scientific research. However, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide has some limitations. It can be toxic to cells at high concentrations, and its effects on other cellular processes may complicate data interpretation.
未来方向
There are many future directions for research on N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide and its role in protein folding and quality control. One area of interest is the development of more potent and specific inhibitors of PDI. This could lead to the development of new therapies for diseases that involve protein misfolding, such as Alzheimer's and Parkinson's disease. Another area of interest is the study of the effects of PDI inhibition on other cellular processes, such as autophagy and cell signaling. Finally, the use of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide in combination with other inhibitors could provide insight into the complex network of enzymes involved in protein folding and quality control.
合成方法
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzylamine with thioamide, followed by the reaction with 4-methylphenylacetic acid. The final product is purified using column chromatography. The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide has been optimized to improve yield and purity, making it readily available for scientific research.
科学研究应用
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide has been extensively used in scientific research as a tool to study the role of PDI in protein folding and quality control in the ER. PDI is a key enzyme that facilitates the formation and breakage of disulfide bonds in proteins, which is critical for their proper folding and function. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide inhibits PDI activity by reducing disulfide bonds, leading to the accumulation of misfolded proteins in the ER. This has been used to study the role of PDI in various cellular processes, including the unfolded protein response, ER stress, and apoptosis.
属性
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-12-2-4-13(5-3-12)8-18(24)23-19-22-11-16(25-19)9-14-6-7-15(20)10-17(14)21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEHDFSPMDBJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-(cyclohexylmethyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003888.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6003895.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B6003906.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6003908.png)

![N-methyl-1-(tetrahydro-2-furanylmethyl)-N-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003919.png)
![(3aS*,5S*,9aS*)-5-(2-fluorophenyl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6003926.png)
![2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6003931.png)

![2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6003951.png)

![1-(2-{1-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B6003960.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6003968.png)